molecular formula C22H20ClFN2O3 B4222188 2-chloro-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide

2-chloro-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide

Cat. No.: B4222188
M. Wt: 414.9 g/mol
InChI Key: UEJWVIWQDFFEKN-UHFFFAOYSA-N
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Description

2-chloro-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chlorinated benzene ring, a fluorobenzyl group, and an isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Isoindoline Moiety: This step involves the cyclization of a suitable precursor to form the isoindoline ring system. The reaction conditions often require a catalyst and specific temperature control to ensure the correct formation of the ring.

    Introduction of the Chlorobenzene Ring: The chlorobenzene ring is introduced through a substitution reaction, where a chlorine atom is added to the benzene ring. This step may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group is attached via a nucleophilic substitution reaction. This step typically requires the use of a base to facilitate the reaction and ensure the correct positioning of the fluorine atom.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for precise control of reaction conditions is common to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound, often using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

2-chloro-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(2-chlorobenzyl)benzamide: Similar structure but with a chlorobenzyl group instead of a fluorobenzyl group.

    2-chloro-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(2-methylbenzyl)benzamide: Similar structure but with a methylbenzyl group instead of a fluorobenzyl group.

Uniqueness

The uniqueness of 2-chloro-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-N-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-[(2-fluorophenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClFN2O3/c23-18-11-5-4-10-17(18)20(27)25(13-14-7-1-6-12-19(14)24)26-21(28)15-8-2-3-9-16(15)22(26)29/h1,4-7,10-12,15-16H,2-3,8-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJWVIWQDFFEKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)N(CC3=CC=CC=C3F)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide
Reactant of Route 2
2-chloro-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide
Reactant of Route 4
2-chloro-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide
Reactant of Route 6
2-chloro-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide

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